molecular formula C9H18FN B1485703 (1R,2R)-2-fluoro-N-(propan-2-yl)cyclohexan-1-amine CAS No. 1845038-84-7

(1R,2R)-2-fluoro-N-(propan-2-yl)cyclohexan-1-amine

Cat. No. B1485703
CAS RN: 1845038-84-7
M. Wt: 159.24 g/mol
InChI Key: MGYPKXVQXXZFNP-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of amines is characterized by a nitrogen atom bonded to hydrogen atoms and/or alkyl groups. In the case of “(1R,2R)-2-fluoro-N-(propan-2-yl)cyclohexan-1-amine”, the molecule would have a cyclohexane ring with a fluorine atom and an amine group attached .


Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions, including alkylation, acylation, and nucleophilic substitution . The specific reactions “(1R,2R)-2-fluoro-N-(propan-2-yl)cyclohexan-1-amine” can undergo would depend on the reaction conditions and the other reactants present .


Physical And Chemical Properties Analysis

The physical and chemical properties of amines depend on their structure. They can be gases, liquids, or solids at room temperature, and they tend to have higher boiling points than hydrocarbons of similar molecular weight .

Mechanism of Action

The mechanism of action of amines can vary widely depending on their structure and the context in which they are used. For example, in biological systems, some amines act as neurotransmitters.

Safety and Hazards

The safety and hazards associated with amines depend on their specific structure and properties. Some amines are safe to handle with standard laboratory precautions, while others may be toxic or corrosive .

properties

IUPAC Name

(1R,2R)-2-fluoro-N-propan-2-ylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18FN/c1-7(2)11-9-6-4-3-5-8(9)10/h7-9,11H,3-6H2,1-2H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYPKXVQXXZFNP-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1CCCCC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N[C@@H]1CCCC[C@H]1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-fluoro-N-(propan-2-yl)cyclohexan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1R,2R)-2-fluoro-N-(propan-2-yl)cyclohexan-1-amine
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(1R,2R)-2-fluoro-N-(propan-2-yl)cyclohexan-1-amine
Reactant of Route 3
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(1R,2R)-2-fluoro-N-(propan-2-yl)cyclohexan-1-amine
Reactant of Route 4
(1R,2R)-2-fluoro-N-(propan-2-yl)cyclohexan-1-amine
Reactant of Route 5
(1R,2R)-2-fluoro-N-(propan-2-yl)cyclohexan-1-amine
Reactant of Route 6
(1R,2R)-2-fluoro-N-(propan-2-yl)cyclohexan-1-amine

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